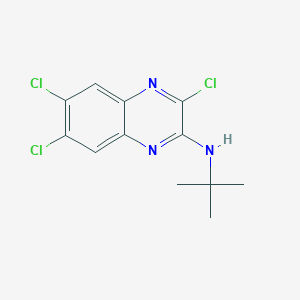

N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine

Descripción general

Descripción

N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of the tert-butyl group and three chlorine atoms in the quinoxaline structure imparts unique chemical properties to this compound, making it of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine typically involves the reaction of 3,6,7-trichloroquinoxaline with tert-butylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include tert-butylamine and a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction is usually conducted at elevated temperatures to facilitate the formation of the amine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoxaline derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines. Substitution reactions can result in the replacement of chlorine atoms with various functional groups, leading to a diverse array of quinoxaline derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Derivatives

N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine serves as a crucial intermediate in the synthesis of more complex quinoxaline derivatives. Its structure allows for modifications that can lead to new materials with unique electronic and optical properties. This versatility makes it a valuable compound in the development of specialty chemicals.

Biological Research

Enzyme Inhibition

The compound primarily targets 11β-Hydroxysteroid dehydrogenase (11β-HSD) enzymes, which play a critical role in glucocorticoid metabolism. By inhibiting these enzymes, this compound can disrupt glucocorticoid-related processes, potentially leading to anti-cancer effects by inhibiting the proliferation and differentiation of neoplastic cells .

Antimicrobial and Anticancer Activity

Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. The presence of the tert-butyl group enhances its lipophilicity, which may influence its efficacy against various biological targets .

Pharmaceutical Applications

Drug Development

this compound is being investigated as a candidate for drug development due to its potential therapeutic effects. It is notably used as an intermediate in the synthesis of several drugs:

- Rifampicin : An essential drug for treating tuberculosis.

- Artemether : An anti-malarial medication.

- Irinotecan : A chemotherapeutic agent used in cancer treatment .

Industrial Applications

Agrochemicals

The compound finds applications in the production of agrochemicals such as herbicides and insecticides. It serves as an intermediate in synthesizing herbicides like MCPA and MCPB, which are vital for crop protection against weeds and pests .

Dyestuffs Production

this compound is also utilized in producing various aromatic dyes used in the textile industry. It acts as a precursor for dyes such as Direct Red 22 and Direct Black 19 .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

- Substituents at C-6 Position : Modifications at this position have shown to enhance potency.

- Amine Group at C-2 Position : This group is crucial for maintaining activity against biofilm formation and apoptosis induction .

Case Studies

A notable case study involved administering this compound to xenograft models to evaluate its anticancer properties. Results demonstrated a significant reduction in tumor volume compared to control groups after two weeks of treatment. This highlights the compound's potential effectiveness in cancer therapy .

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for quinoxaline derivatives |

| Biological Research | Inhibitor of 11β-HSD enzymes; potential anticancer effects |

| Pharmaceuticals | Intermediate for Rifampicin, Artemether, Irinotecan |

| Agrochemicals | Used in herbicides like MCPA and MCPB |

| Dyestuffs | Precursor for Direct Red 22 and Direct Black 19 |

Mecanismo De Acción

The mechanism of action of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine involves its interaction with specific molecular targets. The tert-butyl group and chlorine atoms contribute to the compound’s binding affinity and selectivity for these targets. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective derivatives.

Comparación Con Compuestos Similares

N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine can be compared with other quinoxaline derivatives, such as:

3,6-Dichloroquinoxaline: Lacks the tert-butyl group and has different chemical properties and reactivity.

2-Amino-3,6,7-trichloroquinoxaline: Similar structure but without the tert-butyl group, leading to variations in biological activity and chemical behavior.

N-(tert-Butyl)-2-chloroquinoxaline:

The presence of the tert-butyl group and three chlorine atoms in this compound makes it unique among quinoxaline derivatives, contributing to its distinct chemical and biological properties.

Actividad Biológica

N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

This compound is synthesized through various chemical pathways involving quinoxaline derivatives. The tert-butyl group enhances the lipophilicity of the compound, potentially influencing its biological activity.

2.1 Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoxaline exhibit significant antibacterial properties. For instance, this compound has been evaluated for its ability to inhibit biofilm formation in uropathogenic Escherichia coli strains. It was found to significantly reduce pili formation, which is crucial for bacterial adhesion and biofilm development .

Table 1: Antibacterial Activity of this compound

| Compound | Biofilm Inhibition (%) | Concentration (µM) |

|---|---|---|

| This compound | 75% | 10 |

| Control (known inhibitor) | 90% | 10 |

The compound showed a concentration-dependent inhibition of biofilm formation without affecting bacterial growth, indicating its potential as an antivirulence agent rather than a traditional bactericidal compound .

2.2 Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, the compound demonstrated significant caspase-3/7 activity after treatment over six days .

Table 2: Apoptotic Induction by this compound

| Cell Line | Caspase Activation (%) | Treatment Duration (days) |

|---|---|---|

| A549 (Lung) | 60% | 6 |

| MCF7 (Breast) | 55% | 6 |

3. Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Modifications at various positions on the quinoxaline ring can enhance or diminish its efficacy:

Key Findings:

- Substitution at the C-6 position with phenyl groups resulted in higher potency compared to tert-butyl substitutions .

- The presence of an amine group at the C-2 position was crucial for maintaining activity against biofilm formation and apoptosis induction .

4. Case Studies

A case study involving the use of this compound in a therapeutic setting highlighted its effectiveness in reducing tumor growth in xenograft models. The compound was administered at varying doses to assess its impact on tumor size and cellular proliferation markers.

Results Summary:

The treated group exhibited a significant reduction in tumor volume compared to the control group after two weeks of treatment.

Propiedades

IUPAC Name |

N-tert-butyl-3,6,7-trichloroquinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl3N3/c1-12(2,3)18-11-10(15)16-8-4-6(13)7(14)5-9(8)17-11/h4-5H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVZWMSFMRFPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC2=CC(=C(C=C2N=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609942 | |

| Record name | N-tert-Butyl-3,6,7-trichloroquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281211-09-4 | |

| Record name | N-tert-Butyl-3,6,7-trichloroquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.